

A Comparative Analysis of Tricyclohexylmethanol's NMR Spectra

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Compound of Interest

Compound Name: *Tricyclohexylmethanol*

Cat. No.: *B107322*

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In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ^1H and ^{13}C NMR spectra of **Tricyclohexylmethanol**, juxtaposed with two structurally analogous tertiary alcohols: Triphenylmethanol and the sterically hindered Tri-tert-butylmethanol. This comparison is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of how molecular structure influences NMR spectral features.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for **Tricyclohexylmethanol** and its selected alternatives.

Table 1: ^1H NMR Spectral Data

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
|------------------------|------------------|---------------------------------|--------------|
| Tricyclohexylmethanol | -OH | ~1.3 (variable) | Singlet |
| Cyclohexyl-H | 1.0 - 2.0 | Multiplet | |
| Triphenylmethanol | -OH | ~2.1-6.7 (variable) | Singlet |
| Phenyl-H | 7.25 - 7.28 | Multiplet | |
| Tri-tert-butylmethanol | -OH | ~0.9 | Singlet |
| tert-butyl-H | ~1.1 | Singlet | |

Table 2: ^{13}C NMR Spectral Data

| Compound | Carbon Environment | Chemical Shift (δ) ppm |
|-------------------------|--------------------|---------------------------------|
| Tricyclohexylmethanol | C-OH | ~80 |
| Cyclohexyl-C | 25 - 45 | |
| Triphenylmethanol | C-OH | ~82.4 |
| Quaternary Phenyl-C | ~146.8 | |
| Phenyl-C | ~128 | |
| Tri-tert-butylmethanol | C-OH | ~85 |
| Quaternary tert-butyl-C | ~38 | |
| Methyl-C | ~32 | |

Experimental Protocols

A standardized protocol was followed for the acquisition of all NMR spectra cited in this guide.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

- 5 mm NMR tubes.

Sample Preparation:

- Approximately 10-20 mg of the solid sample (**Tricyclohexylmethanol**, Triphenylmethanol, or Tri-tert-butylmethanol) was accurately weighed and dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- A small amount of tetramethylsilane (TMS) was added as an internal standard ($\delta = 0.00$ ppm).
- The solution was transferred to a clean, dry 5 mm NMR tube.

Data Acquisition:

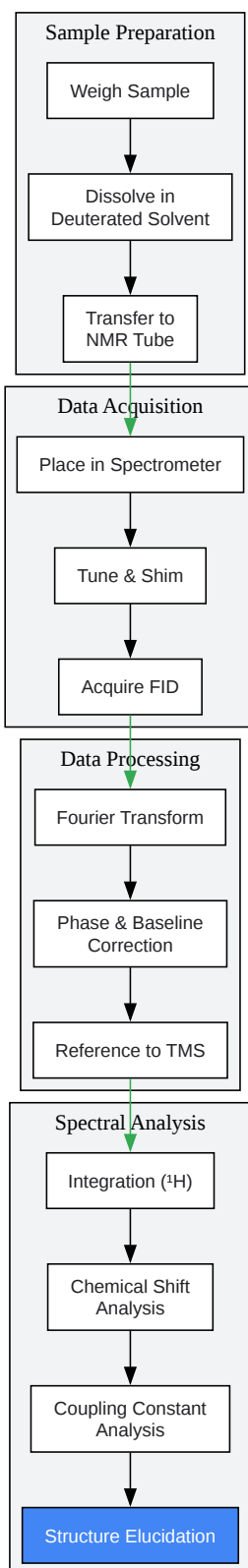
- ¹H NMR:
 - The spectrometer was tuned and the magnetic field shimmed to optimize resolution.
 - A standard single-pulse experiment was performed.
 - Key acquisition parameters included a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Typically, 16 to 64 scans were acquired to ensure an adequate signal-to-noise ratio.
- ¹³C NMR:
 - A proton-decoupled pulse sequence was utilized to simplify the spectrum and enhance sensitivity.
 - Key acquisition parameters included a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans (typically several hundred to thousands) were acquired due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

- The acquired Free Induction Decay (FID) was Fourier transformed.
- Phase and baseline corrections were applied to the resulting spectrum.
- Chemical shifts were referenced to the TMS signal.
- For ^1H NMR spectra, the signals were integrated to determine the relative number of protons.

Mandatory Visualization

The logical workflow for NMR spectral analysis is depicted in the following diagram.



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Caption: Logical workflow for NMR spectral analysis.

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